molecular formula C11H14OS B14061119 1-(5-Ethyl-2-mercaptophenyl)propan-1-one

1-(5-Ethyl-2-mercaptophenyl)propan-1-one

Cat. No.: B14061119
M. Wt: 194.30 g/mol
InChI Key: YDNLGZIGKIQGGG-UHFFFAOYSA-N
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Description

1-(5-Ethyl-2-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C11H14OS and a molecular weight of 194.29 g/mol . It is characterized by the presence of an ethyl group, a mercapto group, and a propanone group attached to a phenyl ring.

Preparation Methods

The synthesis of 1-(5-Ethyl-2-mercaptophenyl)propan-1-one typically involves the reaction of 5-ethyl-2-mercaptobenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

1-(5-Ethyl-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Ethyl-2-mercaptophenyl)propan-1-one has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-2-mercaptophenyl)propan-1-one involves interactions with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. The carbonyl group can also participate in hydrogen bonding and other non-covalent interactions with biological molecules .

Comparison with Similar Compounds

1-(5-Ethyl-2-mercaptophenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(5-Methyl-2-mercaptophenyl)propan-1-one: Similar structure but with a methyl group instead of an ethyl group.

    1-(5-Ethyl-2-hydroxyphenyl)propan-1-one: Similar structure but with a hydroxy group instead of a mercapto group.

    1-(5-Ethyl-2-aminophenyl)propan-1-one: Similar structure but with an amino group instead of a mercapto group.

The uniqueness of this compound lies in the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

1-(5-ethyl-2-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C11H14OS/c1-3-8-5-6-11(13)9(7-8)10(12)4-2/h5-7,13H,3-4H2,1-2H3

InChI Key

YDNLGZIGKIQGGG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)S)C(=O)CC

Origin of Product

United States

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